molecular formula C6H5Br2N B152559 3-Bromo-2-(bromomethyl)pyridine CAS No. 754131-60-7

3-Bromo-2-(bromomethyl)pyridine

Cat. No. B152559
CAS RN: 754131-60-7
M. Wt: 250.92 g/mol
InChI Key: FVIZOBDAEIFYGH-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)pyridine is a brominated pyridine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of bromine atoms makes it a versatile reagent in cross-coupling reactions and in the construction of complex molecular architectures.

Synthesis Analysis

The synthesis of related bromopyridine derivatives has been reported in several studies. For instance, a series of cyclopalladated 2-(4-bromophenyl)pyridine complexes were synthesized and characterized, demonstrating the utility of brominated pyridines in forming metal complexes with potential applications in catalysis and luminescence . Another study reported the synthesis of 3-arylthieno[2,3-b]pyridines from 2-bromopyridines, highlighting a key iodine-mediated cyclization step . Additionally, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions has been described, showcasing the chemical diversity accessible from bromopyridine substrates .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of a 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Bromopyridines are known to participate in various chemical reactions. The regiocontrolled nucleophilic aromatic substitution (SNAr) reaction on 2,3-dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines is one such reaction, which serves as a precursor for further synthetic transformations . Additionally, 3-bromo-2-pyrone has been used in Diels-Alder cycloadditions, demonstrating the reactivity of brominated heterocycles in forming new carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives have been characterized through experimental and computational studies. For instance, the synthesis, spectroscopic, and single-crystal XRD analysis of 3-bromo-5-(2,5-difluorophenyl)pyridine provided insights into its electronic and nonlinear optical properties, as well as its biological activity . The mass spectrum and polarography of 3-(3′-pyridinyloxymethyl)pyridine and its diquaternary salts have also been studied, offering information on the electrochemical behavior of these compounds .

Scientific Research Applications

Synthesis of Natural Alkaloids

3-Bromo-2-(bromomethyl)pyridine is utilized in the selective palladium-mediated functionalization of the Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system, facilitating the total synthesis of natural alkaloids variolin B and deoxyvariolin B. This process involves a series of reactions including installation of the pyrimidine moiety, hydrolysis, and decarboxylation to produce these complex molecules in good yield (Baeza et al., 2010).

Development of Hyperbranched Polyelectrolytes

In another research context, derivatives of 3-Bromo-2-(bromomethyl)pyridine, specifically 3,5-bis(bromomethyl)pyridine hydrobromide, were synthesized from 3,5-lutidine and used to produce new hyperbranched polyelectrolytes. This work highlights the compound's potential in creating materials with unique electrical properties, where the electron-attractive effect of pyridinium groups significantly influences the reactivity of the -CH2Br end groups (Monmoton et al., 2008).

Role in Organic Synthesis

3-Bromo-2-(bromomethyl)pyridine plays a crucial role in the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine. A new preparation method for this compound reported a simple, efficient, and environmentally friendly approach, using 5-methylnicotinic acid as the starting material and achieving a 65.9% overall yield (Guo et al., 2015).

Structural Analysis and Activity

Structural analysis of 3-bromomethyl-2-chloro-quinoline, closely related to 3-Bromo-2-(bromomethyl)pyridine, through X-ray crystallography revealed intricate details about its crystalline form, indicating potential applications in material science and molecular engineering. This work contributes to understanding the molecular geometry and interactions within similar compounds (Kant et al., 2010).

Antibacterial and Antimicrobial Studies

While not directly involving 3-Bromo-2-(bromomethyl)pyridine, studies on similar brominated pyridine derivatives, like 5-Bromo-2-(trifluoromethyl)pyridine, have demonstrated significant antibacterial and antimicrobial activities. These studies suggest potential applications for 3-Bromo-2-(bromomethyl)pyridine and its derivatives in developing new antimicrobial agents (Vural & Kara, 2017).

Safety and Hazards

“3-Bromo-2-(bromomethyl)pyridine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place, kept container tightly closed, and stored locked up .

Future Directions

While specific future directions for “3-Bromo-2-(bromomethyl)pyridine” were not found, brominated compounds like it are often used as building blocks in organic synthesis . They participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .

Mechanism of Action

Target of Action

3-Bromo-2-(bromomethyl)pyridine is a brominated pyridine derivative. It is primarily used as a building block in organic synthesis . The compound’s primary targets are typically other organic molecules in a reaction mixture. It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 3-Bromo-2-(bromomethyl)pyridine involves its interaction with its targets through a process known as transmetalation . In this process, the bromomethyl group on the pyridine ring can be replaced by other groups, allowing the formation of new carbon-carbon bonds . This makes it a valuable reagent in the synthesis of complex organic molecules.

Biochemical Pathways

The specific biochemical pathways affected by 3-Bromo-2-(bromomethyl)pyridine would depend on the specific reaction it is used in. In the context of the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Pharmacokinetics

Its physical properties such as boiling point and density have been reported .

Result of Action

The result of the action of 3-Bromo-2-(bromomethyl)pyridine is the formation of new organic compounds. For example, it can participate in the synthesis of colorimetric and fluorescence chemosensors . It can also be used in the preparation of various organic compounds, including ether ligands .

properties

IUPAC Name

3-bromo-2-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIZOBDAEIFYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

754131-60-7
Record name 3-bromo-2-(bromomethyl)pyridine
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Synthesis routes and methods I

Procedure details

Heat a mixture of 3-bromo-2-methylpyridine (J. Med. Chem. 1987, 30, 871-880) (2.7 g, 15.8 mmol), NBS (3.10 g, 17.42 mmol), and benzoyl peroxide (190 mg, 0.78 mmol) in carbon tetrachloride (50 mL) overnight at 85° C. Cool to ambient temperature, filter, and concentrate in vacuo. Purify by chromatography on silica gel eluting with toluene to provide the title compound as a white solid (1.81 g, 45%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

To a room temperature solution of 3-bromo-2-methylpyridine (2.60 g, 15.1 mmol) and N-bromosuccinimide (NBS) (2.90 g, 16.3 mmol) in CCl4 is added benzoyl peroxide (150 mg, 1.08 mmol). The mixture is heated at reflux for 7 hours, cooled to room temperature, diluted with saturated aqueous sodium bicarbonate (30 mL) and extracted with ethyl acetate (EtOAc) (3×30 mL). The combined organic layers are washed with brine (3×30 mL), dried over magnesium sulfate, filtered and concentrated. LCMS analysis indicated starting material and the desired product. The residue is dissolved in CCl4 (40 mL) and NBS (1.7 g, 9.6 mmol) and benzoyl peroxide (100 mg, 0.72 mmol) is added, and the mixture is warmed at reflux. After 24 hours, the mixture is cooled to room temperature, diluted with saturated aqueous sodium bicarbonate (30 mL) and extracted with EtOAc (3×30 mL). The combined organic layers are washed with brine (3×30 mL), dried over magnesium sulfate, filtered and concentrated. The residue is purified by silica gel chromatography eluting with a mixture of dichloromethane in hexanes (25:75, then 3:7) to afford 3-bromo-2-bromomethyl-pyridine.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

3-Bromo-2-methylpyridine (10.0 g, 58.1 mmol), diphenylperoxyanhydride (2.82 g, 11.6 mmol), 1-bromopyrrolidine-2,5-dione (10.9 g, 61.0 mmol) were refluxed in 233 mL of carbon tetrachloride for 144 hours. The reaction mixture was cooled to ambient temperature and washed with water (3×200 mL). The organic layer was dried over Na2SO4, filtered, concentrated, and purified by silica gel chromatography eluting with 0-30% EtOAc in hexanes to provide 3-bromo-2-(bromomethyl)pyridine.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
diphenylperoxyanhydride
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
233 mL
Type
solvent
Reaction Step One

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